![molecular formula C9H8N2O2 B1339880 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid CAS No. 118055-03-1](/img/structure/B1339880.png)
2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid
Overview
Description
2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology. The pyrazolo[1,5-a]pyridine scaffold is known for its presence in compounds exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties .
Mechanism of Action
Mode of Action
It’s known that the pyrazolo[1,5-a]pyrimidine core is a key structural component in many biologically active compounds . The presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .
Biochemical Pathways
Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been found to interact with various biochemical pathways .
Result of Action
Compounds with similar pyrazolo[1,5-a]pyrimidine structures have shown various biological activities .
Action Environment
It’s known that the stability of similar compounds under exposure to extreme ph has been studied .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolopyrimidines, the family to which this compound belongs, have key characteristics that make them useful in biochemical reactions . For instance, they have tunable photophysical properties, which means that they can be adjusted to interact with different enzymes, proteins, and other biomolecules .
Cellular Effects
It is known that pyrazolopyrimidines, the family to which this compound belongs, have been used as tools for studying the dynamics of intracellular processes . They have been used in bioimaging applications, which suggests that they may have effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazolopyrimidines, the family to which this compound belongs, have been used in the study of the dynamics of intracellular processes . This suggests that they may exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyrazolopyrimidines, the family to which this compound belongs, have been used in the study of the dynamics of intracellular processes . This suggests that they may have long-term effects on cellular function observed in in vitro or in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid typically involves a multi-step process. One common method includes the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine. This method provides access to the pyrazolo[1,5-a]pyridine core, which can then be functionalized to introduce the acetic acid moiety .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolo[1,5-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a biochemical probe to investigate various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer, inflammation, and viral infections.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyridine derivatives: These compounds share the core structure and exhibit similar biological activities.
Pyrazolopyrimidines: These are purine analogues with potential antimetabolite properties.
Phenylpyrazoles: Compounds containing a phenylpyrazole skeleton, known for their pharmacological activities.
Uniqueness: 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biological processes .
Biological Activity
2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a pyrazolo[1,5-a]pyridine core, which is known for its significant biological activity. The synthesis of this compound typically involves multi-step reactions that modify the pyrazole ring to enhance its biological properties.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation, particularly the inhibition of NF-kB activation .
2. Anticancer Activity
The compound has shown promising anticancer properties across various cancer cell lines. Notably, it has been tested against lung cancer and breast cancer cells, where it inhibited cell proliferation and induced apoptosis. The specific mechanisms include the downregulation of anti-apoptotic proteins and the activation of caspase cascades .
3. Neuroprotective Effects
This compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It selectively inhibits microtubule affinity-regulating kinase (MARK), which is implicated in tau phosphorylation and neurodegeneration .
Case Study 1: Anti-inflammatory Activity
In a study investigating the anti-inflammatory effects of this compound, researchers observed a significant reduction in edema in animal models treated with the compound compared to controls. The results indicated that the compound could be effective in managing conditions like arthritis and other inflammatory disorders .
Case Study 2: Anticancer Efficacy
A recent study evaluated the anticancer effects of this compound on MDA-MB-231 breast cancer cells. The results showed a dose-dependent decrease in cell viability and increased apoptosis markers when treated with varying concentrations of this compound. These findings support its potential as an adjunct therapy in breast cancer treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound selectively inhibits enzymes involved in inflammatory pathways and cancer cell survival.
- Modulation of Signaling Pathways : It alters critical signaling pathways such as NF-kB and MAPK, leading to reduced inflammation and enhanced apoptosis in cancer cells.
Summary Table of Biological Activities
Properties
IUPAC Name |
2-pyrazolo[1,5-a]pyridin-3-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)5-7-6-10-11-4-2-1-3-8(7)11/h1-4,6H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVCNAGVXRMLPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556549 | |
Record name | (Pyrazolo[1,5-a]pyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118055-03-1 | |
Record name | (Pyrazolo[1,5-a]pyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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